molecular formula C6H7N3O2 B585211 2-Oxo-1,2-dihydropyridine-3-carbohydrazide CAS No. 153336-74-4

2-Oxo-1,2-dihydropyridine-3-carbohydrazide

Cat. No. B585211
CAS RN: 153336-74-4
M. Wt: 153.141
InChI Key: QEZOCPJRXMUIQS-UHFFFAOYSA-N
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Description

“2-Oxo-1,2-dihydropyridine-3-carbohydrazide” is a chemical compound that belongs to the class of heterocyclic building blocks . It is a derivative of 2-Oxo-1,2-dihydropyridine-3-carboxylic acid .


Synthesis Analysis

The synthesis of 2-Oxo-1,2-dihydropyridine-3-carbohydrazide derivatives involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which then reacts with active methylene nitriles . This process affords 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands .


Molecular Structure Analysis

The molecular structure of 2-Oxo-1,2-dihydropyridine-3-carbohydrazide is represented by the SMILES string OC(=O)C1=CC=CNC1=O . The InChI key for this compound is UEYQJQVBUVAELZ-UHFFFAOYSA-N .

Scientific Research Applications

  • Ultrasonic Studies : 2-Oxo-1,2-dihydropyridine-3-carbohydrazide derivatives have been studied using ultrasonic methods to determine properties like adiabatic compressibility and solvation number, which are crucial for understanding interactions in solutions (Choudhari, Hedaoo, & Wadekar, 2016).

  • Synthesis and Biological Evaluation : These compounds are used in the synthesis of various derivatives, such as coumarin derivatives containing the thiazolidin-4-one ring, with potential applications in biological properties research (Ramaganesh, Bodke, & Venkatesh, 2010).

  • Organic Synthesis : 2-Oxo-1,2-dihydropyridine-3-carbohydrazide is used in the selective O-benzylation of dihydropyridines, a crucial step in the synthesis of natural products and biologically active molecules (Zhou et al., 2018).

  • Dehydrogenase Complexes Study : These compounds are related to the study of 2-oxo acid dehydrogenase complexes, which are essential in understanding various metabolic pathways (Yeaman, 1989).

  • Novel Synthesis Methods : Researchers have developed new synthesis methods for 2-Oxo-1,2-dihydropyridine-3-carbohydrazide derivatives, leading to unexpected products and novel reaction mechanisms (Okawa et al., 1997).

  • Antimicrobial and DNA Cleavage Studies : These compounds have been used in synthesizing metal complexes for studying their antimicrobial properties and DNA cleavage capabilities (Patil et al., 2011).

  • Pharmaceutical Applications : They have been utilized in the synthesis of novel compounds with potential anticonvulsant activity (Aishwarya T.C et al., 2021).

  • Hydrogen Production Control : In the field of chemical engineering, these derivatives have been evaluated as controllers for hydrogen production during zinc dissolution (Saleh, Abd El Wanees, & Mustafa, 2018).

  • Fluorescent Properties : The fluorescent properties of certain derivatives have been explored, contributing to the development of new photophysical materials (Ershov et al., 2015).

  • Ion Selectivity and Sensing : They have been employed in the design of molecular receptors for multiple ion selectivity, demonstrating potential in sensor technology (Chawla & Gupta, 2015).

properties

IUPAC Name

2-oxo-1H-pyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-9-6(11)4-2-1-3-8-5(4)10/h1-3H,7H2,(H,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZOCPJRXMUIQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00665597
Record name 2-Oxo-1,2-dihydropyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

153336-74-4
Record name 2-Oxo-1,2-dihydropyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hydrazine hydrate (0.192 mL, 3.92 mmol) was added to a solution of the methyl 2-hydroxy-3-pyridinecarboxylate (400 mg, 2.61 mmol, commercially available from e.g. Apollo or Butt Park) in ethanol (10 mL) and the reaction was heated to reflux for 16 hrs. The reaction was cooled and the solvent was evaporated to afford an off-white solid in 395 mg.
Quantity
0.192 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

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